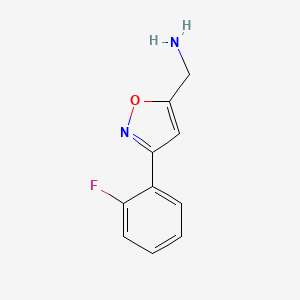

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQAXBKYVMMKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671249 | |

| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-33-3 | |

| Record name | 3-(2-Fluorophenyl)-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

An In-depth Technical Guide to the Synthesis and Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of this compound, a key building block in medicinal chemistry. The synthetic strategy hinges on a two-step sequence commencing with the commercially available precursor, 3-(2-fluorophenyl)isoxazole-5-carbaldehyde. The core of the synthesis involves the formation of an intermediate oxime, followed by its catalytic reduction to the target primary amine. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding beyond a simple procedural recitation. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Strategic Context

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other functional groups like amides or esters.[1] The presence of the isoxazole moiety is a hallmark of numerous therapeutic agents, contributing to their efficacy in treating a range of conditions including cancer, inflammation, and infectious diseases.[2]

Rationale for this compound

The target molecule, this compound, is a compound of significant interest. The 3,5-disubstituted isoxazole pattern is a common and effective arrangement. The 2-fluorophenyl group at the 3-position can enhance binding affinity and modulate pharmacokinetic properties through specific electronic and steric interactions. The primary aminomethyl group at the 5-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse functionalities and the construction of larger, more complex molecules, such as novel amide or sulfonamide derivatives for library synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target amine points to a straightforward and high-yielding synthetic pathway. The primary amine can be accessed via the reduction of a corresponding oxime. This oxime, in turn, is readily prepared from the aldehyde precursor, 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which is a commercially available starting material.[3][4][5]

This two-step strategy is advantageous due to its operational simplicity, the use of a readily available starting material, and the typically high conversion rates for both the oximation and the subsequent reduction.

Caption: Retrosynthetic pathway for the target amine.

The core isoxazole ring itself is typically constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and regioselective method for forming this heterocycle.[6][7][8] For the purpose of this guide, we will leverage the commercially available aldehyde, which is synthesized using this foundational chemistry.

Synthesis Protocols and Mechanistic Insights

The proposed synthesis is a two-stage process. The first stage is the conversion of the aldehyde to its corresponding oxime, and the second is the reduction of this oxime to the target primary amine.

Caption: Overall two-stage synthetic workflow.

Protocol 1: Synthesis of 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde Oxime

This reaction is a classic condensation between an aldehyde and hydroxylamine.[9] The mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[10][11][12] Pyridine is used as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde (1.91 g, 10.0 mmol) and hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) in ethanol (30 mL).

-

Base Addition: To the stirred solution, add pyridine (1.58 g, 1.6 mL, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol via rotary evaporation to yield a crude residue.

-

Isolation: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, followed by a brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the oxime, typically as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Reduction of Oxime to this compound

The reduction of oximes to primary amines is a cornerstone transformation in organic synthesis.[13] Catalytic hydrogenation is a preferred method due to its high efficiency, clean conversion, and the ease of product isolation, as the only byproduct is water.[14][15] Palladium on carbon (Pd/C) is a robust and reliable catalyst for this transformation. The reaction proceeds via the addition of hydrogen across the C=N bond.

Methodology:

-

Catalyst Setup: To a hydrogenation flask or a suitable thick-walled pressure vessel, add 10% Palladium on Carbon (10% w/w, ~0.2 g) under a nitrogen or argon atmosphere.

-

Reagent Addition: Dissolve the 3-(2-Fluorophenyl)isoxazol-5-carbaldehyde oxime (2.06 g, 10.0 mmol) in absolute ethanol (40 mL) and add it to the hydrogenation flask.

-

Hydrogenation: Securely seal the vessel. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours. Progress can also be checked by TLC or LC-MS.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the target amine.

-

Purification: The amine can be purified by silica gel column chromatography (Eluent: 5-10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) to yield the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals for the final product would include:

-

A singlet for the isoxazole C4-proton, typically in the range of δ 6.8-7.5 ppm.[16]

-

Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 2-fluorophenyl group.

-

A singlet for the methylene protons (-CH₂-NH₂) adjacent to the isoxazole ring, expected around δ 4.0-4.5 ppm.

-

A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework. Key signals include the isoxazole ring carbons (C3, C4, C5), the methylene carbon, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Expect to see:

-

N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region.

-

C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹).

-

C=N stretching of the isoxazole ring around 1610-1620 cm⁻¹.[17]

-

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FN₂O.

-

Fragmentation Pattern: Isoxazoles exhibit predictable fragmentation, often initiated by the cleavage of the weak N-O bond, which can be useful for structural confirmation.[17][18]

Chromatographic Purity

-

HPLC (High-Performance Liquid Chromatography): HPLC analysis using a suitable column (e.g., C18) and mobile phase is used to determine the purity of the final compound. A purity level of ≥95% is typically required for subsequent applications in drug development.

Data Summary and Expected Results

The following tables summarize the key physical and analytical data for the intermediate and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|

| 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde Oxime | C₁₀H₇FN₂O₂ | 206.18 | Off-white Solid |

| this compound | C₁₀H₉FN₂O | 192.19 | Pale Yellow Oil or Low-Melting Solid |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~7.0 (s, 1H, Isoxazole-H), ~4.2 (s, 2H, CH₂), ~2.0 (br s, 2H, NH₂) |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₀FN₂O: 193.0772; Found: within 5 ppm |

| FT-IR (cm⁻¹) | ~3380, 3300 (N-H stretch), ~3070 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1615 (C=N stretch) |

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from a commercially available aldehyde. The described protocols for oximation and subsequent catalytic hydrogenation are robust, high-yielding, and utilize standard laboratory techniques. The comprehensive characterization workflow ensures the unambiguous confirmation of the final product's structure and purity, making it suitable for advanced applications in pharmaceutical research and development. The strategic insights provided into the reaction mechanisms and procedural choices are intended to empower researchers to confidently reproduce and, if necessary, adapt this synthesis for their specific needs.

References

-

JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]

-

Taylor & Francis Online. (N.D.). A Mild Single-Step Reduction of Oximes to Amines. Synthetic Communications. [Link]

-

National Institutes of Health (NIH). (N.D.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. [Link]

-

Wiley Online Library. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition. [Link]

-

MDPI. (N.D.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]

-

Wikipedia. (N.D.). Oxime. Wikipedia. [Link]

-

Organic Chemistry Portal. (N.D.). Amine synthesis by oxime reduction. Organic Chemistry Portal. [Link]

-

American Chemical Society (ACS) Publications. (2022). Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. Journal of the American Chemical Society. [Link]

-

American Chemical Society (ACS) Publications. (N.D.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia. [Link]

-

InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT. [Link]

-

Thieme. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synthesis. [Link]

-

Royal Society of Chemistry (RSC) Publishing. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic & Biomolecular Chemistry. [Link]

-

Taylor & Francis Online. (N.D.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. [Link]

-

ResearchGate. (N.D.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. [Link]

-

Royal Society of Chemistry (RSC) Publishing. (N.D.). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications. [Link]

-

ChemTube3D. (N.D.). Oxime formation. ChemTube3D. [Link]

-

YouTube. (2015). Formation of an Oxime from an Aldehyde. YouTube. [Link]

-

American Chemical Society (ACS) Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

-

Unione Tipografico-Editrice Torinese. (N.D.). Mass spectrometry of oxazoles. Il Farmaco. [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

-

ResearchGate. (N.D.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

-

Supporting Information. (N.D.). Analytical data for compounds 2,3,4,5. Unpublished. [Link]

-

ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

-

Biological and Molecular Chemistry. (N.D.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 14. Amine synthesis by oxime reduction [organic-chemistry.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthetic pathway, physicochemical properties, and explore its potential applications in drug discovery based on the well-established bioactivity of the isoxazole scaffold.

Compound Identification and Molecular Structure

This compound is a substituted isoxazole derivative. The core of the molecule is a five-membered aromatic heterocycle, isoxazole, which features adjacent nitrogen and oxygen atoms. This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group.

-

CAS Number: 543713-33-3 (Free Base)[1]

-

CAS Number: 1187928-55-7 (Hydrochloride Salt)

-

Molecular Formula (Free Base): C₁₀H₉FN₂O

-

Molecular Weight (Free Base): 192.19 g/mol

The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets, a common strategy in modern drug design.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of the compound is presented in the table below. These parameters are crucial for assessing the compound's suitability for various experimental conditions and for predicting its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClFN₂O | [1] |

| Molecular Weight | 228.65 g/mol | [1] |

| Topological Polar Surface Area | 52.0 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

A Representative Synthetic Pathway

Workflow Diagram:

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

-

Rationale: The initial step involves the conversion of the commercially available 2-fluorobenzaldehyde to its corresponding oxime. This is a standard and high-yielding reaction that prepares the precursor for the subsequent cycloaddition.

-

Procedure:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.

-

Step 2: Synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

-

Rationale: This key step involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This reaction regioselectively forms the 3,5-disubstituted isoxazole ring. N-chlorosuccinimide (NCS) is a common and effective oxidizing agent for this transformation.

-

Procedure:

-

Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (3-(2-fluorophenyl)isoxazol-5-yl)methanol.

-

Step 3: Conversion of the Alcohol to the Methanamine

-

Rationale: The final step involves the conversion of the hydroxymethyl group to a methanamine. A common and reliable method is a three-step sequence: mesylation of the alcohol, displacement with azide, and subsequent reduction to the primary amine.

-

Procedure:

-

Mesylation: Dissolve (3-(2-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in dichloromethane and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0°C for 1-2 hours.

-

Azide Displacement: After completion of the mesylation (monitored by TLC), carefully quench the reaction with water. Extract the product into dichloromethane, wash with brine, and dry over sodium sulfate. After solvent removal, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-80°C and stir until the reaction is complete.

-

Reduction: Cool the reaction mixture, add water, and extract the azide intermediate with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

-

Potential Applications in Drug Discovery

The isoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[2][3] Isoxazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

Potential Therapeutic Areas for this compound:

-

Oncology: Many isoxazole derivatives have been investigated as anticancer agents.[3] The mechanism of action often involves the inhibition of kinases, enzymes crucial for cell signaling and proliferation. The specific substitution pattern of this compound makes it a candidate for screening against various cancer cell lines to identify potential antiproliferative activity.

-

Anti-inflammatory: Isoxazole-containing compounds have been developed as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The structural features of the title compound warrant investigation into its potential anti-inflammatory effects.

-

Infectious Diseases: The isoxazole ring is present in several antibacterial and antifungal drugs. The unique electronic and steric properties imparted by the 2-fluorophenyl and methanamine groups could lead to novel antimicrobial activity. Screening against a panel of bacterial and fungal strains would be a logical first step in exploring this potential.

-

Central Nervous System (CNS) Disorders: Some isoxazole derivatives have shown activity as modulators of CNS targets. The ability of the methanamine group to be protonated at physiological pH could facilitate interactions with receptors and enzymes in the brain.

Future Research Directions:

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This compound is a synthetically accessible compound with a molecular architecture that suggests significant potential for biological activity. The presence of the isoxazole core, combined with the specific substitutions, makes it an attractive candidate for further investigation in various therapeutic areas. This guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this promising molecule, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]

-

RSC Publishing. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

PubMed Central (PMC). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

-

ResearchGate. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available at: [Link]

-

MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

Sources

Spectroscopic Characterization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, a key intermediate in medicinal chemistry and drug discovery programs. The unique structural arrangement of the fluorophenyl and aminomethyl moieties on the isoxazole core imparts specific physicochemical characteristics that are critical for its application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on extensive analysis of structurally analogous compounds, providing a robust framework for its identification and characterization.

Molecular Structure and Isomeric Considerations

This compound, with the chemical formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol , possesses a distinct architecture.[1] The molecule features a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts significant aromatic character.[2] This core is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a methanamine group. The ortho-substitution of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that influence the spectroscopic signatures.

Molecular Structure of this compound

Caption: Key fragmentation pathways for this compound.

Analysis:

-

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 193.07 would be the base peak.

-

Under EI conditions, the molecular ion peak at m/z 192.06 would be observed.

-

A common fragmentation pathway for primary amines is the loss of the amino radical (•NH₂), leading to a fragment at m/z 178.

-

Alpha-cleavage next to the amine group could result in the formation of the [CH₂NH₂]⁺ ion at m/z 30.

-

Cleavage of the isoxazole ring can lead to the formation of the 2-fluorobenzoyl cation at m/z 123.

-

Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation would yield the 2-fluorophenyl cation at m/z 95.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging spectroscopic information from structurally related compounds, a comprehensive characterization profile has been established. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity, enabling its unambiguous identification and quality control. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

- Supporting Information for a scientific article providing NMR data for various isoxazole derivatives.

- Al-Masoudi, N. A. et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845.

-

mzCloud. (2022). 3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-N-[4-(trifluoromethoxy)benzyl]-3-oxetanamine. [Link]

- Royal Society of Chemistry. Electronic supplementary information.

-

Kara, Y. S. (2015). Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

-

BIOFOUNT. This compound. [Link]

-

Manan, M. A. F. A. et al. (2023). iodonium 2,2,2-trifluoroacetate. IUCrData, 8(4). [Link]

-

Alkan, M. et al. (2021). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). International Conference on Basic Sciences and Technology. [Link]

- Prezzavento, O. et al. (2021). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. European Journal of Medicinal Chemistry, 223, 113644.

- Shivaraj, H. et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.

- Ghorbani-Vaghei, R. et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

-

Ivachtchenko, A. V. et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1888. [Link]

- Abbas, A. F. et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.

- National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (Note: A specific, stable URL is not available from the provided search results, but this type of information is commonly found on the NIH website.)

-

National Center for Biotechnology Information. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[1][3][4]riazines: Synthesis and Photochemical Properties. [Link]

-

NIST. Benzenemethanamine, 2-fluoro-. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

PubChem. 1-{[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}. [Link]

-

mzCloud. (5-Methylisoxazol-3-yl)methyl N-(4-chlorophenyl)carbamate. [Link]/details/Reference-4778)

Sources

Elucidating the Molecular Choreography: A Technical Guide to Mechanism of Action Studies for Isoxazole-Based Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of bioactive molecules with therapeutic potential spanning oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the experimental strategies and conceptual frameworks essential for elucidating the mechanism of action (MoA) of novel isoxazole-based compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, empowering researchers to design and execute self-validating studies that generate robust and publishable data.

Section 1: The Isoxazole Pharmacophore: A Privileged Scaffold with Diverse Biological Activities

The inherent electronic properties and structural rigidity of the isoxazole ring allow it to engage in a wide array of non-covalent interactions with biological macromolecules. This has led to its incorporation into numerous clinically significant drugs.[1] Understanding the diverse MoAs of existing isoxazole-containing drugs provides a crucial foundation for investigating novel derivatives.

Table 1: Prominent Examples of Isoxazole-Based Drugs and Their Mechanisms of Action

| Drug Name | Therapeutic Area | Core Mechanism of Action |

| Valdecoxib | Anti-inflammatory | Selective inhibition of cyclooxygenase-2 (COX-2)[1][3] |

| Leflunomide | Anti-rheumatic | Inhibition of dihydroorotate dehydrogenase, impacting pyrimidine synthesis[1] |

| Cloxacillin | Antibiotic | Inhibition of bacterial cell wall synthesis (beta-lactamase resistant)[1] |

| Danazol | Endocrine Disorders | Modulation of gonadotropin release and steroidogenesis[1] |

The diverse functionalities of these established drugs underscore the importance of a systematic and multi-faceted approach to delineating the MoA of new isoxazole-based chemical entities.

Section 2: Deconvoluting the Anti-Cancer Activities of Isoxazole Derivatives

Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting a range of anti-proliferative and pro-apoptotic effects.[4][5][6] Elucidating the precise anti-cancer MoA requires a hierarchical investigative approach, starting from broad cellular effects and progressively narrowing down to specific molecular targets.

Induction of Apoptosis: The Cornerstone of Anti-Cancer Activity

A primary hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several key assays are employed to confirm and quantify this process.

Caspases, a family of cysteine proteases, are central to the apoptotic cascade. The activation of effector caspases, such as caspase-3 and caspase-7, represents a point of no return in the apoptotic process.[7][8]

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay [5][9][10]

Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a fluorophore, and the resulting fluorescence is proportional to caspase activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with various concentrations of the isoxazole compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

-

Cell Lysis: After treatment, lyse the cells directly in the wells using a lysis buffer compatible with the caspase assay kit.

-

Substrate Addition: Add the caspase-3/7 substrate solution to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the kit manufacturer (typically 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC-based substrates).[5]

-

Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle-treated control cells.

Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell division. Flow cytometry is a powerful tool for analyzing cell cycle distribution.[11][12][13]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry [11][12][13]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cancer cells with the isoxazole compound for the desired time. Harvest both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their morphology.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Identifying the Molecular Targets of Anti-Cancer Isoxazoles

Once the pro-apoptotic and anti-proliferative effects of an isoxazole compound are established, the next crucial step is to identify its specific molecular target(s).

Many isoxazole derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[11][14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay [16][17]

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done through various detection methods, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology (Luminescence-based):

-

Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare the kinase, substrate, and ATP solutions in an appropriate kinase assay buffer.

-

Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the isoxazole compound at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction uses the remaining ATP to produce light.

-

Luminescence Measurement: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the kinase activity.

-

IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Some isoxazole-based compounds exert their anti-cancer effects by interfering with the polymerization of tubulin into microtubules, which are essential for mitosis.[4][18][19][20]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [4][18][19][20][21]

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The increase in microtubule mass can be measured by an increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.

Step-by-Step Methodology (Turbidity-based):

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of the isoxazole compound.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the inhibitory effect of the compound.

Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[3][6][22][23][24]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [3][6][22][23][24]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In this assay, the inhibition of topoisomerase I activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the isoxazole compound at various concentrations in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control.

Section 3: Investigating the Antimicrobial Properties of Isoxazole Scaffolds

The isoxazole ring is a key component of several clinically used antibiotics, and novel derivatives continue to be explored for their antimicrobial potential.[2][12][18][21][25][26]

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial activity.[1][25][27]

Experimental Protocol: Broth Microdilution Method for MIC Determination [1][25][27]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 4: Unraveling the Anti-Inflammatory Mechanisms of Isoxazole Compounds

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[7][8][23][24][28][29]

Cyclooxygenase (COX) Inhibition: A Major Anti-Inflammatory Target

The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for reducing inflammation and pain.[2][15][16][20][22][24][28][30][31]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [2][15][16][20][22][24][28][30][31]

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzyme is typically monitored by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.

Step-by-Step Methodology (Fluorometric):

-

Reagent Preparation: Prepare serial dilutions of the isoxazole compound. Prepare solutions of purified COX-1 or COX-2 enzyme, a fluorometric probe, and arachidonic acid.

-

Enzyme Incubation: In a 96-well plate, pre-incubate the COX enzyme with the isoxazole compound or a control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating inflammation and metabolism. Some isoxazole compounds have been identified as PPAR agonists.[30][32][33][34][35][36][37][38]

Experimental Protocol: Cell-Based PPAR Transactivation Assay [32][35][36][37][38]

Principle: This reporter gene assay measures the ability of a compound to activate a specific PPAR isoform (α, δ, or γ). Cells are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.

Step-by-Step Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the PPAR expression plasmid and the luciferase reporter plasmid.

-

Cell Treatment: Plate the transfected cells and treat them with various concentrations of the isoxazole compound or a known PPAR agonist (e.g., GW7647 for PPARα, pioglitazone for PPARγ).

-

Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates that the compound is an agonist for the specific PPAR isoform. The potency of the compound can be quantified by determining its EC50 value (the concentration that produces 50% of the maximal response).

Section 5: Visualizing the Pathways: A Systems-Level Understanding

To synthesize the data from individual assays into a cohesive mechanistic model, it is essential to visualize the affected signaling pathways and experimental workflows.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Section 6: Conclusion

The elucidation of the mechanism of action for a novel isoxazole-based compound is a multifaceted endeavor that requires a logical and systematic progression of experiments. By integrating cellular and molecular assays, researchers can build a comprehensive understanding of how these versatile scaffolds exert their biological effects. This guide provides a foundational framework and detailed protocols to empower scientists in their pursuit of developing the next generation of isoxazole-based therapeutics. The causality-driven approach to experimental design and the emphasis on self-validating systems will ensure the generation of high-quality, impactful data.

References

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

CUSABIO. (n.d.). Caspase-3 activity assay. CUSABIO. [Link]

-

National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

-

ASM Journals. (n.d.). In vitro assays used to measure the activity of topoisomerases. ASM Journals. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

-

MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

-

Auctores Online. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]

-

Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. INDIGO Biosciences. [Link]

-

University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. [Link]

-

National Center for Biotechnology Information. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

-

Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

-

National Center for Biotechnology Information. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

-

MDPI. (n.d.). An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways. MDPI. [Link]

-

MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. [Link]

Sources

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. caspase3 assay [assay-protocol.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. benchchem.com [benchchem.com]

- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. ijrpc.com [ijrpc.com]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 34. benchchem.com [benchchem.com]

- 35. indigobiosciences.com [indigobiosciences.com]

- 36. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 38. raybiotech.com [raybiotech.com]

In silico modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine interactions

An In-Depth Technical Guide: In Silico Modeling of (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Interactions

Abstract

In modern drug discovery, in silico modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents by providing atomic-level insights into molecular interactions.[1] This guide presents a comprehensive, technically-grounded workflow for the computational modeling of This compound , a small molecule featuring a fluorophenyl-substituted isoxazole core. Isoxazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a scaffold of significant interest.[2][3][4] Lacking a predetermined biological target for this specific compound, this whitepaper will use Aurora Kinase B (AURKB) as a representative and clinically relevant target for a case-study-driven exploration of its interaction profile. Overexpression of AURKB is a hallmark of many cancers, making it a prime target for inhibitor development.[5] We will proceed through a logical sequence of ligand and protein preparation, molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and predictive ADMET profiling. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Section 1: Foundational Analysis: Ligand Preparation & Characterization

The first principle of any modeling study is to ensure the input data is of the highest quality. For the ligand, this involves generating a chemically correct, low-energy 3D conformation and understanding its intrinsic properties.

Ligand Structure Generation

The 2D structure of this compound serves as the starting point. Its canonical SMILES representation is C1=CC=C(C(=C1)F)C2=NOC(=C2)CN.

Experimental Protocol: 2D to 3D Structure Conversion and Energy Minimization

-

2D Sketching & SMILES Generation: Use a chemical drawing tool like MarvinSketch or ChemDraw to create the 2D structure and export its SMILES string.

-

3D Coordinate Generation: Employ a tool like Open Babel. The following command converts the SMILES string to a 3D structure in .mol2 format and adds hydrogens appropriate for a physiological pH of 7.4.

-

Energy Minimization: The initial 3D structure is not necessarily in a low-energy state. A robust energy minimization is crucial. This can be performed using the GROMACS simulation package with a suitable force field for small molecules, such as the General Amber Force Field (GAFF). This step resolves any steric clashes and brings the molecule to a more realistic, stable conformation.

-

Charge Calculation: Accurate partial atomic charges are critical for simulating electrostatic interactions. Tools like Antechamber (part of the AmberTools suite) can be used to assign AM1-BCC charges, which are standard for GAFF.

Physicochemical Profiling

Before complex simulations, a preliminary assessment of the molecule's drug-like properties is invaluable. This is often done using Lipinski's Rule of Five as a guideline. Web-based tools like SwissADME provide a rapid and comprehensive analysis.

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |

| Molecular Weight | 192.19 g/mol [6] | Yes (<500) | Influences absorption and diffusion. |

| LogP (Octanol/Water) | 1.94[6] | Yes (<5) | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 1[6] | Yes (≤5) | The primary amine group (-NH2). |

| Hydrogen Bond Acceptors | 3[6] | Yes (≤10) | The isoxazole nitrogen and oxygen, and the fluorine atom. |

| Topological Polar Surface Area (TPSA) | 52.05 Ų[6] | Favorable (<140 Ų) | Predicts cell permeability. |

Section 2: Target Selection and Preparation

The choice of a biological target is paramount. As this compound does not have a well-documented target, we select Aurora Kinase B (AURKB) for this guide. The rationale is twofold: kinases are a major class of drug targets, and related fluorophenyl derivatives have been investigated as kinase inhibitors.[5]

Workflow for Target Preparation

// Nodes PDB [label="1. Select PDB Entry\n(e.g., 2VGO for AURKB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clean [label="2. Clean PDB File\nRemove non-essential chains,\nwaters, and co-solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="3. Repair Structure\nAdd missing hydrogens,\ncheck for missing residues/atoms\n(e.g., using PDBFixer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonate [label="4. Assign Protonation States\nDetermine protonation for His, Asp, Glu\nat physiological pH (e.g., H++ server)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="5. Final Prepared Receptor\nReady for Docking and MD", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PDB -> Clean [label="Initial Input"]; Clean -> Repair [label="Structural Integrity"]; Repair -> Protonate [label="Chemical Accuracy"]; Protonate -> Final [label="Finalization"]; } dot Caption: A streamlined workflow for preparing a protein crystal structure for simulation.

Experimental Protocol: Preparing AURKB for Simulation

-

Obtain Crystal Structure: Download the crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2VGO , which is complexed with an inhibitor.

-

Clean the Structure: The downloaded PDB file often contains crystallographic artifacts like water molecules, co-solvents, and multiple protein chains that are not part of the biological unit. Remove the existing ligand and all water molecules using a molecular viewer like PyMOL or UCSF Chimera.

-

Add Hydrogens and Repair: Crystal structures typically lack hydrogen atoms. Use software like PDBFixer or the pdb2gmx module in GROMACS to add hydrogens and check for any missing heavy atoms in the side chains.

-

Define the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file (2VGO). This region, typically a cavity of 10-15 Å around the original ligand, will be the target for our docking calculations.

Section 3: Molecular Docking: Predicting Binding Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This step provides the initial structural hypothesis of the protein-ligand interaction. The process involves sampling various poses and ranking them using a scoring function.[7][9]

// Nodes Inputs [label="Inputs:\n- Prepared Ligand (.mol2)\n- Prepared Receptor (.pdbqt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grid [label="1. Define Grid Box\nCenter on the active site,\nsize to encompass the cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="2. Run Docking\n(e.g., AutoDock Vina)\nGenerates multiple binding poses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scoring [label="3. Rank Poses\nSort by binding affinity (kcal/mol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="4. Visual Inspection & Interaction Analysis\n(e.g., PyMOL, PLIP)\nCheck H-bonds, hydrophobic contacts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="5. Select Best Pose\nBased on score and biochemical sense", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Inputs -> Grid; Grid -> Docking [label="Configuration"]; Docking -> Scoring [label="Output"]; Scoring -> Analysis [label="Top Poses"]; Analysis -> Selection [label="Validation"]; } dot Caption: The process flow for predicting and validating a ligand's binding mode.

Experimental Protocol: Docking with AutoDock Vina

-

Prepare Files: Convert the prepared ligand (ligand.mol2) and receptor (receptor.pdb) files into the .pdbqt format required by AutoDock tools. This step adds partial charges and defines atom types.

-

Define the Grid Box: The search space for docking is defined by a 3D grid. Center this grid on the active site of AURKB (identified from the 2VGO crystal structure). A typical size would be 25Å x 25Å x 25Å to allow the ligand rotational and translational freedom.

-

Run Vina: Execute the AutoDock Vina software. A high exhaustiveness value (e.g., 32) is recommended to ensure a thorough search of the conformational space.

-

Analyze Results: Vina will output multiple binding poses, each with an estimated binding affinity in kcal/mol. The pose with the lowest binding affinity is theoretically the most favorable.

Data Presentation: Docking Results

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting AURKB Residues | Interaction Types |

| 1 | -8.5 | Ala157, Leu207, Val88 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | Gly160, Lys106 | Hydrophobic |

| 3 | -7.9 | Glu155, Leu83 | Hydrogen Bond, Hydrophobic |

Note: Data is illustrative.

The top-ranked pose must be visually inspected. The causality we seek is a pose that is not only low in energy but also makes sense chemically. For instance, hydrogen bonds should form between appropriate donor-acceptor pairs, and hydrophobic parts of the ligand should occupy greasy pockets in the receptor.

Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the explicit presence of solvent.[10] This is crucial for validating the stability of the docked pose.[11][12]

// Nodes Start [label="Start: Docked\nProtein-Ligand Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Topology [label="1. Generate Topology\nProtein (e.g., CHARMM36)\nLigand (e.g., CGenFF/GAFF)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvate [label="2. Solvation\nPlace complex in a water box\n(e.g., TIP3P water model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="3. Ionization\nAdd ions (Na+, Cl-) to\nneutralize the system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Minimize [label="4. Energy Minimization\nRelax the system, remove clashes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Equilibrate [label="5. Equilibration\n- NVT (Constant Volume)\n- NPT (Constant Pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production [label="6. Production MD\nRun simulation for 100-200 ns\nto collect trajectory data", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Trajectory Analysis\n(RMSD, RMSF, H-Bonds, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Topology; Topology -> Solvate [label="System Setup"]; Solvate -> Ionize; Ionize -> Minimize [label="System Relaxation"]; Minimize -> Equilibrate; Equilibrate -> Production [label="Data Collection"]; Production -> Analyze [label="Post-Processing"]; } dot Caption: A comprehensive workflow for all-atom molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Topology Generation: Combine the protein (using a force field like CHARMM36) and the ligand (with its GAFF/CGenFF parameters) into a single system topology.[11][13]

-

Solvation: Place the complex in a periodic box of appropriate dimensions (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P model). The box edge should be at least 1.0 nm from the protein surface to avoid self-interaction artifacts.[11]

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, simulating physiological ionic strength.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup phase.

-

Equilibration: Conduct two phases of equilibration. First, a 1 ns simulation in the NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, a 1-5 ns simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.

-

Production Run: Execute the production MD run for a duration sufficient to observe the system's behavior, typically 100-200 nanoseconds for binding stability assessment.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

-

| Analysis Metric | Result | Interpretation |

| Protein Backbone RMSD | Converged at 2.1 ± 0.3 Å | The overall protein structure is stable. |

| Ligand RMSD (fit to protein) | Converged at 1.5 ± 0.4 Å | The ligand remains stably bound in the predicted pose. |

| Key H-Bond Occupancy (Ligand-Ala157) | 85% | The hydrogen bond is a persistent and critical interaction. |

Note: Data is illustrative.

Section 5: Advanced In Silico Profiling

Beyond core interaction modeling, a holistic in silico assessment involves predicting pharmacokinetic and pharmacodynamic properties.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16] Based on the stable binding pose from the MD simulation, a structure-based pharmacophore can be generated.[17] This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the same essential interaction features.[15][17]

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[18][19] Numerous computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), can predict these properties.[20]

Protocol: In Silico ADMET Profiling

-

Select Tools: Utilize comprehensive online servers (e.g., SwissADME, pkCSM) or standalone software.

-

Input Structure: Provide the ligand's SMILES string as input.

-

Analyze Predictions: Evaluate key parameters such as:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[21]

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity).

-

This profile helps prioritize compounds with favorable drug-like properties for further experimental validation.[22]

Section 6: Model Validation and Trustworthiness

A computational model is only as reliable as its validation.[23] Rigorous validation is essential to build confidence in the predictive power of the simulations before committing to experimental work.[24]

-

Cross-Validation (for QSAR models): When building predictive models like those for ADMET, techniques like k-fold cross-validation are essential to prevent overfitting and assess how the model generalizes to new, unseen data.[24]

-

Retrospective Validation: A powerful strategy involves performing docking and simulation on a set of known active and inactive molecules for the target of interest. A successful model should be able to distinguish between the two classes, for example, by assigning significantly better docking scores to the active compounds.[25]

-

Experimental Correlation: The ultimate validation is experimental. Predictions from in silico models—such as key interacting residues—can be tested via site-directed mutagenesis experiments. Predicted binding affinities should correlate with experimentally measured values (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance).

Conclusion

This technical guide has outlined a rigorous, multi-faceted in silico workflow to characterize the potential interactions of this compound. By progressing from ligand preparation and molecular docking to all-atom molecular dynamics and ADMET profiling, we can build a comprehensive, atomic-level understanding of a compound's behavior. The use of Aurora Kinase B as a hypothetical target demonstrates how these computational techniques can be applied to generate testable hypotheses, guide medicinal chemistry efforts, and ultimately de-risk and accelerate the drug discovery process.[1][26] The emphasis on methodical protocols and continuous validation ensures that the insights derived are both scientifically sound and actionable for drug development professionals.

References

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. Buy [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride | 1351582-61-0 [smolecule.com]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. youtube.com [youtube.com]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. m.youtube.com [m.youtube.com]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. rasalifesciences.com [rasalifesciences.com]

- 17. dovepress.com [dovepress.com]

- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. A review of validation strategies for computational drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

The Ascendant Role of Fluorinated Isoxazoles in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals